Arborescin

Description

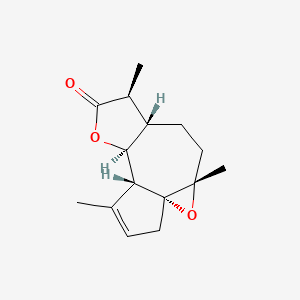

Structure

3D Structure

Properties

CAS No. |

6831-14-7 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1R,3S,6S,7S,10S,11R)-3,7,12-trimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,9-12H,5-7H2,1-3H3/t9-,10-,11+,12-,14-,15+/m0/s1 |

InChI Key |

CBRKCJOSZHRKFH-UVGOUCATSA-N |

SMILES |

CC1C2CCC3(C4(O3)CC=C(C4C2OC1=O)C)C |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@@]4(O3)CC=C([C@@H]4[C@H]2OC1=O)C)C |

Canonical SMILES |

CC1C2CCC3(C4(O3)CC=C(C4C2OC1=O)C)C |

Other CAS No. |

6831-14-7 |

Synonyms |

arborescin |

Origin of Product |

United States |

Foundational & Exploratory

Arborescin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the guaianolide subclass of sesquiterpenoids, this compound's complex chemical structure contributes to a range of biological activities, including cytotoxic and antimicrobial effects. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and characterization, and an exploration of its known biological activities and potential mechanisms of action.

Natural Sources of this compound

This compound is predominantly found in various species of the genus Artemisia, a diverse group of plants belonging to the Asteraceae family. These aromatic shrubs are distributed across various regions of the world and have a long history of use in traditional medicine. The primary documented plant sources of this compound are detailed in the table below.

Data Presentation: Natural Sources and Yield of this compound

| Plant Species | Family | Plant Part | Reported Yield of this compound | Reference |

| Artemisia austriaca Jacq. | Asteraceae | Aerial parts (flower baskets and leaves) | 0.11% (from acetone (B3395972) extract) | [1] |

| Artemisia gorgonum Webb | Asteraceae | Aerial parts | 2.0% (in volatile oil) | [2] |

| Artemisia absinthium L. | Asteraceae | Aerial parts | Low, not quantitatively specified | [1][3] |

| Artemisia adamsii Besser | Asteraceae | Not specified | Not quantitatively specified | [1][3] |

| Artemisia arborescens L. | Asteraceae | Aerial parts | Not quantitatively specified |

Isolation and Purification of this compound

The isolation of this compound from its natural plant sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a detailed methodology based on the successful isolation of this compound from Artemisia absinthium.[1]

Experimental Protocol: Isolation of this compound from Artemisia absinthium

1. Plant Material Preparation:

-

Air-dry the aerial parts of Artemisia absinthium.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Suspend 50 g of the powdered plant material in 200 mL of a water/acetone mixture (3:7 v/v).

-

Heat the mixture at reflux for 2 hours at a temperature of 65–70 °C.

-

After reflux, concentrate the resulting extract under vacuum until approximately one-third of the solvent volume is removed.

-

Perform a liquid-liquid extraction of the concentrated aqueous-acetone extract with 50 mL of hexane (B92381).

3. Crystallization and Purification:

-

Collect the hexane fraction.

-

Allow the hexane to evaporate slowly in a dry environment at a temperature between 10 and 15 °C.

-

Transparent crystals of this compound will begin to form and grow during this slow evaporation process.

-

Collect the formed crystals by vacuum filtration.

4. Characterization of this compound:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the γ-lactone carbonyl and epoxy groups.[1]

-

Elemental Analysis (CNHSO): To confirm the elemental composition of the isolated compound.[1]

-

Mass Spectrometry (MS): To determine the molecular weight of this compound (m/z = 248).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation and confirmation.

Visualization: this compound Isolation Workflow

Biosynthesis of this compound

This compound, as a guaianolide sesquiterpene lactone, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. The biosynthesis begins with the formation of farnesyl pyrophosphate (FPP), a C15 intermediate. FPP then undergoes a series of cyclization and oxidation reactions to form the characteristic guaianolide skeleton.

Visualization: Simplified Biosynthetic Pathway of this compound

Biological Activity and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, with its cytotoxic effects against cancer cells being of particular interest to the drug development community.[1][4] Additionally, it exhibits notable antimicrobial properties.[1]

Cytotoxic Activity

In vitro studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines.[1][4] For instance, it has been shown to have a lower IC50 value against certain tumor cells compared to the conventional anticancer drug etoposide, while being less toxic to non-tumoral cells.[1] This selectivity suggests a potential therapeutic window for this compound in cancer treatment.

Antimicrobial Activity

This compound has been found to effectively inhibit the growth of certain bacteria and fungi. It shows significant activity against Staphylococcus aureus and Listeria innocua at low concentrations (MIC = 166 µg/mL).[1] Furthermore, it displays considerable antifungal activity against Candida glabrata, with a minimum inhibitory concentration (MIC) of 83 µg/mL and a minimum fungicidal concentration (MFC) of 166 µg/mL.[1]

Potential Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of related sesquiterpene lactones and extracts from Artemisia species, a potential mechanism of action involves the induction of apoptosis and the modulation of key inflammatory signaling pathways.

-

Induction of Apoptosis: Extracts of Artemisia absinthium have been shown to induce apoptosis in human colorectal cancer cells. This process is characterized by an increased Bax/Bcl-2 ratio, activation of caspase-3, and disruption of the mitochondrial membrane potential. This suggests that this compound may trigger the intrinsic (mitochondrial) pathway of apoptosis.

-

Inhibition of NF-κB Signaling: Sesquiterpene lactones are known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. By inhibiting the translocation of the p65 subunit of NF-κB to the nucleus, these compounds can suppress the expression of pro-inflammatory and anti-apoptotic genes. While direct experimental validation for this compound is still emerging, in silico docking studies support its potential to interact with key proteins in this pathway.[1]

Visualization: Proposed Mechanism of Action of this compound

Conclusion

This compound, a sesquiterpene lactone primarily sourced from the Artemisia genus, presents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its natural sources, a robust protocol for its isolation, and an insight into its biosynthetic pathway and potential mechanisms of action. While the reported yields from natural sources can be low, the significant cytotoxic and antimicrobial activities of this compound warrant further investigation. Future research should focus on optimizing isolation techniques to improve yields, conducting more in-depth studies to elucidate its precise signaling pathways, and exploring its therapeutic potential in preclinical and clinical settings.

References

Arborescin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone primarily isolated from various Artemisia species, has emerged as a compound of significant interest in the field of pharmacology. Its diverse biological activities, ranging from cytotoxic and antimicrobial to anti-inflammatory and neuroprotective effects, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Core Biological Activities of this compound

This compound exhibits a spectrum of biological effects, with the most extensively studied being its cytotoxic, antimicrobial, and antioxidant properties. Emerging evidence also points towards its potential as an anti-inflammatory and neuroprotective agent.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| SH-SY5Y (Neuroblastoma) | MTT Assay | 229 | [1] |

| HepG2 (Hepatocarcinoma) | MTT Assay | 233 | [1] |

| S17 (Non-tumoral bone marrow stromal) | MTT Assay | 445 | [1] |

Table 2: Antimicrobial Activity of this compound

| Organism | Assay | MIC (µg/mL) | Reference |

| Escherichia coli | Broth Microdilution | 83 | [2] |

| Staphylococcus aureus | Broth Microdilution | 166 | [2] |

| Listeria innocua | Broth Microdilution | 166 | [2] |

| Candida glabrata | Broth Microdilution | 83 | [2] |

Table 3: Antioxidant Activity of this compound

| Assay | IC50 (mg/mL) | Reference |

| DPPH Radical Scavenging | 5.04 ± 0.12 | [2] |

| β-Carotene Bleaching (% Inhibition at 2 mg/mL) | 3.64% | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50% (IC50).

Cell Lines:

-

SH-SY5Y (human neuroblastoma)

-

HepG2 (human hepatocarcinoma)

-

S17 (murine non-tumoral bone marrow stromal)

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a microorganism.

Microorganisms:

-

Escherichia coli

-

Staphylococcus aureus

-

Listeria innocua

-

Candida glabrata

Materials:

-

This compound (dissolved in a suitable solvent)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

Microbial inoculum standardized to 0.5 McFarland

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound (dissolved in methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (0.1 mM)

-

Methanol

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate, add a specific volume of various concentrations of this compound solution to the wells.

-

DPPH Addition: Add the DPPH solution to each well to initiate the reaction.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the this compound sample.

-

IC50 Determination: The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.

Antioxidant Capacity Assessment: β-Carotene Bleaching Assay

Objective: To assess the ability of this compound to inhibit lipid peroxidation.

Materials:

-

This compound (dissolved in a suitable solvent)

-

β-carotene

-

Linoleic acid

-

Tween 40

-

Oxygenated water

-

Spectrophotometer

Procedure:

-

Emulsion Preparation: Prepare a β-carotene/linoleic acid emulsion by dissolving β-carotene in chloroform, then adding linoleic acid and Tween 40. The chloroform is then evaporated under vacuum.

-

Reaction Mixture: Add the this compound solution to the emulsion.

-

Incubation: Incubate the mixture at 50°C.

-

Absorbance Measurement: Measure the absorbance at 470 nm at regular intervals over a period of time (e.g., 2 hours).

-

Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to other sesquiterpene lactones suggests potential interactions with key inflammatory signaling pathways.

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many sesquiterpene lactones are known to inhibit this pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of NF-κB.

References

The Arborescin Biosynthetic Pathway in Artemisia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Arborescin is a bioactive sesquiterpene lactone of the guaianolide class, found in various species of the genus Artemisia. As with many high-value secondary metabolites, understanding its biosynthetic pathway is crucial for applications in metabolic engineering, synthetic biology, and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound, integrating current knowledge on sesquiterpenoid synthesis in the Asteraceae family. It details the enzymatic steps from central metabolism to the formation of the guaianolide skeleton and subsequent decorations. Furthermore, this document includes representative quantitative data, detailed experimental protocols for the analysis and characterization of pathway components, and visualizations of the key pathways and workflows.

The this compound Biosynthetic Pathway

The biosynthesis of this compound, a C15 terpenoid, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[1]. These precursors are synthesized through two primary pathways within the plant cell: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids[1].

Upstream Pathway: Synthesis of Isoprenoid Precursors

The initial stages of terpenoid biosynthesis are dedicated to producing IPP and DMAPP.

-

The Mevalonate (MVA) Pathway: Located in the cytoplasm, this pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid[2].

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids, this pathway uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as substrates[2].

While both pathways produce the necessary C5 building blocks, the MVA pathway is generally considered the primary source of precursors for sesquiterpenoid biosynthesis in the cytosol[2].

Core Sesquiterpenoid Pathway: From FPP to the Guaianolide Skeleton

The central part of the pathway involves the formation of the characteristic sesquiterpene lactone structure. This process is initiated by the head-to-tail condensation of IPP and DMAPP units to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Farnesyl Pyrophosphate (FPP) Synthesis: Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to yield FPP[1][3]. FPP is a critical branch-point intermediate in terpenoid metabolism[3].

-

Formation of (+)-Germacrene A: The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP[4][5]. This reaction is catalyzed by a terpene synthase, specifically (+)-germacrene A synthase (GAS), to form the germacrene A hydrocarbon scaffold[4][5][6].

-

Oxidation to Germacrene A Acid: The C12 methyl group of germacrene A undergoes a three-step oxidation to a carboxylic acid, yielding germacrene A acid. This multi-step oxidation is catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO)[5][7][8][9][10].

-

Lactonization to (+)-Costunolide: Germacrene A acid is then hydroxylated at the C6 position by another cytochrome P450, (+)-costunolide synthase (COS)[4][11][12][13]. The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously undergoes lactonization to form the γ-lactone ring, yielding (+)-costunolide[4][5]. Costunolide (B1669451) is a key germacranolide intermediate and a branching point for the synthesis of various sesquiterpene lactone classes[4][11].

-

Formation of the Guaianolide Skeleton: The conversion of the germacranolide skeleton of costunolide into the bicyclic guaianolide skeleton is a critical and complex step. This is catalyzed by a specialized cytochrome P450 enzyme, kauniolide (B3029866) synthase (KLS), which has been identified in other Asteraceae species[14][15]. KLS performs a stereoselective hydroxylation followed by cyclization and water elimination to form the basic guaianolide backbone[14].

-

Putative Final Steps to this compound: The final steps from the basic guaianolide skeleton to this compound involve a series of "decorating" reactions. Based on the this compound structure, these are presumed to be further oxidations, including hydroxylations and an epoxidation, likely catalyzed by other specific cytochrome P450 monooxygenases and potentially other enzyme classes. The exact sequence and the specific enzymes involved in these final modifications in Artemisia are yet to be fully elucidated.

Quantitative Data

Quantitative data for the specific enzymes and intermediates in the this compound pathway are limited. The following tables present representative data for related sesquiterpenoid pathways in Asteraceae to provide a quantitative context.

Table 1: Concentration of Sesquiterpenoids in Artemisia Species

| Compound | Artemisia Species | Plant Part | Concentration (% dry weight) | Reference |

| Artemisinin (B1665778) | A. annua | Leaves | 0.44 ± 0.03 | [11][15] |

| Artemisinin | A. annua | Flowers | 0.42 ± 0.03 | [11][15] |

| Artemisinin | A. bushriences | Flowers | 0.34 ± 0.02 | [15] |

| This compound | A. austriaca | Aerial Parts | Not specified, but present | [9] |

| This compound | A. gorgonum | Not specified | Not specified, but present | [16] |

Table 2: Representative Kinetic Parameters of Key Pathway Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Germacrene A Synthase (GAS) | Cichorium intybus (Chicory) | FPP | 0.5 - 80 (range tested) | Not specified | [4] |

| Germacrene A Synthase (LcTPS3) | Liriodendron chinense | FPP | 17.72 ± 0.47 | 1.90 ± 0.33 | [17] |

| Germacrene A Oxidase (GAO) | Lactuca sativa (Lettuce) | Germacrene A | Not specified | Not specified | [10] |

| Cytochrome P450 (CYP728D26) | Croton laevigatus | Clerodane backbone | 13.9 | Not specified | [2] |

Experimental Protocols

Elucidating the this compound biosynthetic pathway requires a combination of analytical chemistry and molecular biology techniques. Below are detailed protocols for key experimental procedures.

Protocol: Extraction and Quantitative Analysis of this compound by HPLC-MS

This protocol describes a general method for extracting and quantifying this compound and other sesquiterpene lactones from Artemisia plant material.

1. Sample Preparation: a. Harvest fresh plant material (e.g., leaves, flowers) and either flash-freeze in liquid nitrogen and lyophilize, or oven-dry at a low temperature (e.g., 40°C) to a constant weight. b. Grind the dried plant material to a fine powder using a mortar and pestle or a mechanical grinder. c. Accurately weigh approximately 100 mg of the powdered material into a 2 mL microcentrifuge tube.

2. Extraction: a. Add 1.5 mL of 100% methanol (B129727) (or another suitable solvent like acetone (B3395972) or a methanol/water mixture) to the tube[18][19]. b. Vortex the mixture vigorously for 1 minute. c. Place the tube in an ultrasonic bath for 30 minutes to ensure thorough extraction[18][20]. d. Centrifuge the sample at 13,000 x g for 10 minutes to pellet the plant debris. e. Carefully transfer the supernatant to a new tube. f. To maximize yield, re-extract the pellet with an additional 1.0 mL of the solvent, sonicate for 15 minutes, centrifuge, and combine the supernatants. g. Evaporate the combined supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Sample Analysis by HPLC-MS/MS: a. Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water). b. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial[20]. c. Instrumentation: Use an HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source[12][20]. d. HPLC Conditions (Representative):

- Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm)[18].

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL. e. MS Conditions:

- Ionization Mode: Test both positive and negative ESI modes for optimal signal[20]. Guaianolides often show good response in positive mode as [M+H]+ or [M+Na]+ adducts.

- Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for the specific instrument and analyte.

- Data Acquisition: For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument. For identification, use full scan and product ion scan modes. f. Quantification:

- Prepare a calibration curve using an authentic this compound standard of known concentrations.

- Integrate the peak area of the specific MRM transition for this compound in both the standards and the samples.

- Calculate the concentration of this compound in the original plant material based on the calibration curve, accounting for the initial weight and reconstitution volume.

Protocol: Functional Characterization of a Putative Pathway Enzyme in Yeast

This protocol outlines the workflow for expressing a candidate gene (e.g., a cytochrome P450 suspected to be involved in the final decorative steps) in Saccharomyces cerevisiae to verify its function.

1. Gene Cloning and Vector Construction: a. Identify a candidate gene from Artemisia transcriptome data based on homology to known sesquiterpenoid-modifying enzymes (e.g., other plant CYP450s). b. Synthesize the codon-optimized coding sequence of the candidate gene for yeast expression. c. Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Strain Engineering and Transformation: a. Use a yeast strain that has been metabolically engineered to produce the required substrate. For example, to test an enzyme that modifies the guaianolide skeleton, use a strain already engineered to produce costunolide or a similar precursor. This often involves co-expressing genes for FPP synthase, germacrene A synthase, germacrene A oxidase, and costunolide synthase. b. Transform the engineered yeast strain with the expression vector containing the candidate P450 gene using the lithium acetate/PEG method. c. For P450s, it is often necessary to co-express a cytochrome P450 reductase (CPR) from a plant like Artemisia annua or Arabidopsis thaliana to provide the necessary electrons for catalysis.

3. Expression and In Vivo Bioconversion: a. Grow the transformed yeast cells in a selective synthetic dropout medium lacking the appropriate nutrient (e.g., uracil (B121893) for URA3-based vectors) and containing glucose as the carbon source. b. Once the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8), pellet the cells and resuspend them in an induction medium containing galactose instead of glucose to induce gene expression from the GAL1 promoter. c. Incubate the culture for 48-72 hours at a suitable temperature (e.g., 28-30°C) with shaking.

4. Metabolite Extraction and Analysis: a. To capture the produced terpenoids, which may be secreted or remain in the cells, perform a solvent extraction. Add an equal volume of a non-polar organic solvent (e.g., ethyl acetate) to the yeast culture. b. Vortex vigorously for several minutes to lyse the cells and extract the metabolites. c. Separate the organic phase by centrifugation. d. Analyze the organic extract using GC-MS or LC-MS as described in Protocol 3.1. e. Compare the metabolite profile of the yeast expressing the candidate P450 with a control strain (transformed with an empty vector). The appearance of a new peak corresponding to the expected product (e.g., a hydroxylated guaianolide) confirms the enzymatic function.

Conclusion and Future Perspectives

The biosynthetic pathway to the guaianolide sesquiterpene lactone this compound in Artemisia is understood in its general outline, following the conserved route of sesquiterpenoid synthesis in the Asteraceae family. Key, well-characterized steps include the formation of FPP, its cyclization to germacrene A, and the subsequent oxidations and lactonization to form the costunolide intermediate.

However, significant knowledge gaps remain, particularly concerning the specific enzymes responsible for the conversion of the germacranolide skeleton to the guaianolide scaffold and the final decorative steps that yield this compound. The enzymes catalyzing these late-stage modifications are likely highly specific cytochrome P450 monooxygenases.

Future research should focus on:

-

Transcriptome Mining and Gene Discovery: Utilizing transcriptomic data from this compound-producing Artemisia species to identify candidate P450s and other enzymes that are co-expressed with known upstream pathway genes.

-

Functional Genomics: Applying the heterologous expression protocols outlined here to systematically characterize the function of these candidate genes.

-

Regulatory Mechanisms: Investigating the transcription factors and signaling pathways (e.g., jasmonate signaling) that regulate the expression of this compound biosynthetic genes to devise strategies for enhancing its production.

Elucidating the complete pathway and its regulation will pave the way for the metabolic engineering of high-yield microbial or plant-based production platforms for this compound and other valuable guaianolides, facilitating their further study and potential therapeutic application.

References

- 1. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Facile preparation of bioactive seco-guaianolides and guaianolides from Artemisia gorgonum and evaluation of their phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Unveiling the Phytochemical Profile and Biological Potential of Five Artemisia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. [Guaianolides from aerial parts of Artemisia myriantha] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants | MDPI [mdpi.com]

- 15. Survey of artemisinin production by diverse Artemisia species in northern Pakistan | springermedizin.de [springermedizin.de]

- 16. Isolation of this compound from Artemisia absinthium L. and Study of Its Antioxidant and Antimicrobial Potential by Use of In Vitro and In Silico Approaches [mdpi.com]

- 17. Characterization and functional reconstruction of a highly productive germacrene A synthase from Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. phytojournal.com [phytojournal.com]

- 20. benchchem.com [benchchem.com]

Arborescin: A Comprehensive Technical Guide on its Discovery, Biology, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborescin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has garnered significant scientific interest due to its diverse biological activities. This document provides an in-depth technical overview of this compound, encompassing its historical discovery, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its molecular mechanisms of action. Quantitative data from various studies are systematically presented in tabular format for comparative analysis. Furthermore, key experimental workflows and a proposed signaling pathway for its apoptotic activity are visualized using diagrams to facilitate a deeper understanding of this promising natural compound.

Discovery and History

This compound was first isolated by Meisels and Weizmann from the plant Artemisia arborescens, a species historically used in traditional medicine.[1] The initial structural elucidation was later proposed by Herout and his colleagues. The precise stereochemistry of the epoxide ring within the this compound molecule was definitively established through total synthesis, which clarified the β-orientation of the epoxide.[1] Subsequent research has led to its isolation from other Artemisia species, including Artemisia absinthium, Artemisia gorgonum, and Artemisia adamsii.[2]

Physicochemical Properties

This compound is a sesquiterpene lactone with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . Structural analyses using techniques such as Infrared (IR) spectroscopy have revealed the presence of key functional groups, including a carbonyl group within a γ-lactone ring and an epoxy group.[2] Mass spectrometry analysis has confirmed its molecular mass with a molecular ion peak at m/z = 248.[2]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with notable antimicrobial, antifungal, and cytotoxic effects. The quantitative data from these studies are summarized below for easy reference and comparison.

Table 1: Antimicrobial and Antifungal Activity of this compound

| Microorganism | Assay Type | Result (MIC/MFC in µg/mL) | Reference |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 166 | [2] |

| Listeria innocua | Minimum Inhibitory Concentration (MIC) | 166 | [2] |

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 83 | [2] |

| Candida glabrata | Minimum Inhibitory Concentration (MIC) | 83 | [2] |

| Candida glabrata | Minimum Fungicidal Concentration (MFC) | 166 | [2] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cell Type | Assay Type | Result (IC₅₀ in µM) | Reference |

| SH-SY5Y | Neuroblastoma | Cytotoxicity Assay | 229 | |

| HepG2 | Hepatocarcinoma | Cytotoxicity Assay | 233 | |

| S17 | Non-tumoral bone marrow stromal | Cytotoxicity Assay | 445 |

Table 3: Antioxidant Activity of this compound

| Assay Type | Result | Reference |

| DPPH Radical Scavenging | IC₅₀ = 5.04 ± 0.12 mg/mL | [2] |

| β-carotene Bleaching Test | 3.64% inhibition | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its biological activities, based on published literature.

Isolation of this compound from Artemisia absinthium

This protocol describes a straightforward and economical method for the extraction and purification of this compound.

Materials and Reagents:

-

Dried and powdered Artemisia absinthium leaves

-

Acetone

-

Distilled water

-

Methanol

-

Reflux apparatus

-

Vacuum evaporator

-

Filtration apparatus

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Extraction: 50 g of powdered A. absinthium is mixed with 200 mL of a water/acetone mixture (3:7 ratio). The mixture is heated at reflux for 2 hours at a temperature of 65-70°C.[2]

-

Concentration and Initial Purification: The resulting extract is concentrated under vacuum until approximately one-third of the solvent volume is removed. The concentrated extract is then partitioned with 50 mL of hexane.[2]

-

Crystallization: The hexane fraction is collected and allowed to slowly evaporate in a dry location at a temperature between 10 and 15°C. Transparent crystals of this compound will form during this process.[2]

-

Collection and Recrystallization: The crystals are collected via vacuum filtration.[2] For further purification, a basic recrystallization is performed by dissolving the impure crystals in a minimum amount of acetone, followed by the addition of cold methanol. This process is repeated until a single spot is observed on thin-layer chromatography, indicating a pure compound.

-

Storage: The purified crystals are stored in glass vials at 4°C.

References

Arborescin and its Analogues in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin is a naturally occurring guaianolide sesquiterpene lactone, a class of secondary metabolites prevalent in the plant kingdom, particularly within the Asteraceae family. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogues, detailing their sources, biosynthesis, experimental protocols for their study, and their mechanisms of action.

Natural Sources and Analogues of this compound

This compound is primarily isolated from various species of the genus Artemisia. Its analogues, structurally similar guaianolide sesquiterpene lactones, are also found in a variety of plants, predominantly within the Asteraceae family. A summary of this compound and some of its key natural analogues is presented in Table 1.

Table 1: Natural Sources of this compound and Selected Analogues

| Compound Name | Chemical Structure | Natural Source(s) | Reference(s) |

| This compound | C₁₅H₂₀O₃ | Artemisia absinthium L., Artemisia arborescens, Artemisia gorgonum, Artemisia adamsii, Artemisia austriaca Jacq. | [1][2] |

| Absilactone | C₁₄H₁₆O₄ | Artemisia absinthium | [3] |

| Hansonlactone | Not specified | Artemisia absinthium | [3] |

| 3α-hydroxypelenolide | Not specified | Artemisia absinthium | [3] |

| Dihydroridentin | Not specified | Artemisia arborescens | [2] |

| Artemongolides G-I | Dimeric guaianolides | Artemisia mongolica | [4] |

| Argyin H-K | Guaianolides | Artemisia argyi | |

| Salograviolide A | Guaianolide | Centaurea nicolai | [5] |

| Kandavanolide | Guaianolide | Centaurea nicolai | [5] |

Biosynthesis of this compound and Guaianolide Analogues

The biosynthesis of guaianolide sesquiterpene lactones, including this compound, follows the terpenoid pathway, originating from the precursor farnesyl pyrophosphate (FPP). While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway is understood to involve several key transformations.

The biosynthesis begins with the cyclization of FPP, catalyzed by a sesquiterpene synthase, to form a germacrene intermediate. This is followed by a series of oxidative reactions, typically mediated by cytochrome P450 monooxygenases, to introduce hydroxyl groups and facilitate lactonization, forming the characteristic γ-lactone ring. Subsequent enzymatic modifications, such as epoxidation and hydroxylation, lead to the diverse array of guaianolide structures found in nature, including this compound.

Experimental Protocols

Extraction and Isolation of this compound from Artemisia absinthium

A straightforward and economical method for the extraction and isolation of this compound has been reported.[1]

Protocol:

-

Extraction:

-

50 g of powdered Artemisia absinthium is refluxed with 200 mL of a water/acetone mixture (3:7, v/v) for 2 hours at 65-70 °C.

-

The resulting extract is concentrated under vacuum to approximately one-third of its original volume.

-

The concentrated extract is then subjected to liquid-liquid extraction with 50 mL of hexane (B92381).

-

-

Crystallization:

-

The hexane fraction is collected and allowed to evaporate slowly in a dry environment at a temperature of 10-15 °C.

-

Transparent crystals of this compound will form and can be collected by vacuum filtration.

-

Analytical Characterization

A validated HPLC-DAD method for the simultaneous determination of sesquiterpene lactones in wormwood has been established.[6]

-

Column: Reversed-phase C18

-

Mobile Phase: A gradient of 0.085% (v/v) o-phosphoric acid in water and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: Diode-array detector (DAD) at 205 nm.

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.[1]

-

Molecular Ion: m/z = 248, corresponding to the molecular formula C₁₅H₂₀O₃.

-

Fragmentation: Key fragments observed include m/z 233 (loss of CH₃) and m/z 215 (loss of CHO₂).[1]

Biological Activities and Mechanisms of Action

This compound and its analogues exhibit a range of biological activities, with quantitative data for some of these activities summarized in the tables below.

Antimicrobial Activity

This compound has demonstrated notable activity against various bacterial and fungal strains.[1][[“]]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| Staphylococcus aureus | 166 | ≥ 666 | [1] |

| Listeria innocua | 166 | 666 | [1] |

| Escherichia coli | 83 | 333 | [1] |

| Candida glabrata | 83 | 166 | [1] |

The antimicrobial mechanism of this compound is suggested to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids in microorganisms.[1]

Cytotoxic Activity

This compound and its analogues have shown significant cytotoxic effects against various cancer cell lines.[8][9]

Table 3: Cytotoxic Activity (IC₅₀) of this compound and Selected Analogues

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Neuroblastoma (SH-SY5Y) | 229-233 | [8] |

| Hepatocarcinoma (HepG2) | 229-233 | [8] | |

| Non-tumoral bone marrow (S17) | 445 | [8] | |

| Damsin | Breast Cancer (MCF-7) | Single-digit µM range | [9] |

| Ambrosin | Breast Cancer (MCF-7) | Single-digit µM range | [9] |

| Chlorohyssopifolin A | Leukemia (HL-60, U-937), Melanoma (SK-MEL-1) | < 10 | [10] |

| Chlorohyssopifolin D | Leukemia (HL-60, U-937), Melanoma (SK-MEL-1) | < 10 | [10] |

| Linichlorin A | Leukemia (HL-60, U-937), Melanoma (SK-MEL-1) | < 10 | [10] |

The cytotoxic mechanism of many sesquiterpene lactones, including guaianolides, is often attributed to the presence of an α-methylene-γ-lactone moiety. This functional group can act as a Michael acceptor, reacting with nucleophilic groups (such as cysteine residues) in proteins, thereby disrupting their function. One of the key signaling pathways implicated in the cytotoxic and anti-inflammatory effects of sesquiterpene lactones is the NF-κB pathway. These compounds can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.

Anti-inflammatory Activity

Several guaianolide sesquiterpene lactones have demonstrated potent anti-inflammatory activity, often linked to their ability to inhibit the NF-κB pathway and reduce the production of pro-inflammatory mediators such as nitric oxide (NO).

Table 4: Anti-inflammatory Activity of Selected Guaianolide Lactones

| Compound | Assay | IC₅₀ (µM) | Reference |

| 8-deoxylactucin | NO production inhibition in murine macrophages | 2.81 | [11] |

| Costunolide | NO production inhibition in murine macrophages | Mild to moderate toxicity | [11] |

Chemical Synthesis of this compound Analogues

The total synthesis of complex natural products like this compound is a challenging endeavor. However, various synthetic strategies have been developed for the synthesis of the guaianolide core and its analogues. These approaches often involve key steps such as cycloaddition reactions, radical cyclizations, and transition-metal-catalyzed cross-coupling reactions. The development of synthetic routes allows for the creation of novel analogues with potentially improved biological activities and pharmacokinetic properties. While the total synthesis of this compound itself is not widely reported in the reviewed literature, the synthesis of related guaianolides provides a roadmap for accessing this class of compounds.

Conclusion

This compound and its naturally occurring analogues represent a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. Their diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects, make them attractive targets for further research. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, from their natural sources and biosynthesis to their mechanisms of action and synthetic accessibility. Further investigation into the specific molecular targets and signaling pathways modulated by this compound and its analogues will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective total synthesis of (+)-arborescidine C and related tetracyclic indole alkaloids using organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sesquiterpene Lactones from Artemisia absinthium. Biotransformation and Rearrangement of the Insect Antifeedant 3α-hydroxypelenolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guaianolide sesquiterpenes and their activity from Artemisia mongolica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guaianolides from Centaurea nicolai: antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. consensus.app [consensus.app]

- 8. In vitro antitumoral activity of compounds isolated from Artemisia gorgonum Webb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Arborescin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Arborescin, a sesquiterpene lactone of significant interest in natural product chemistry and drug discovery. The information presented herein is intended to serve as a core reference for researchers engaged in the identification, characterization, and development of this compound and related compounds.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The electron impact mass spectrum consistently shows a molecular ion peak corresponding to its chemical formula, C₁₅H₂₀O₃.

| Ion | m/z |

| [M]⁺ | 248 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of its key functional groups, notably a γ-lactone and an epoxy ring. The characteristic absorption bands provide valuable structural information.[1]

| Wave Number (cm⁻¹) | Assignment |

| 3058 and 2910 | C-H stretching vibrations |

| 1770 | Carbonyl (C=O) stretching of the γ-lactone |

| 1430 | C-H deformation vibrations |

| 1128 | C-O-C stretching of the epoxy group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (CDCl₃)

A database indicates the availability of ¹³C NMR data for this compound in deuterated chloroform (B151607) (CDCl₃).[2] Access to this specific dataset may require subscription to the database.

¹H NMR

Detailed proton NMR data with coupling constants and multiplicities are essential for unambiguous structural confirmation. While specific literature with a complete table was not identified in the search, the structural features of this compound suggest a complex spectrum with signals corresponding to methyl groups, methylene (B1212753) protons, and methine protons, including those associated with the lactone and epoxy rings.

Experimental Protocols

The spectroscopic data for this compound are typically acquired using standard analytical instrumentation and methodologies.

Mass Spectrometry

A common method for obtaining the mass spectrum of this compound involves a gas chromatography-mass spectrometry (GC-MS) system.

-

Instrument : Shimadzu GCMS-QP2010 or equivalent.

-

Ionization Mode : Electron Impact (EI).

-

Sample Introduction : Direct injection or via GC column.

-

Analysis : The instrument separates ions based on their mass-to-charge ratio (m/z).

Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups.

-

Instrument : FTIR-4700 JASCO instrument or similar.

-

Sample Preparation : Solid phase, typically as a KBr pellet or using an ATR accessory.

-

Spectral Range : 4000–400 cm⁻¹.

-

Process : An interferogram is recorded and then Fourier-transformed to obtain the absorption spectrum.

Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is critical for the detailed structural elucidation of this compound.

-

Instrument : Bruker WM 250 (250 MHz for ¹H, 62.9 MHz for ¹³C) or a higher field spectrometer (e.g., 400 or 500 MHz for ¹H) for better resolution.

-

Solvent : Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

-

Experiments : Standard 1D experiments (¹H and ¹³C) are performed, along with 2D experiments such as COSY, HSQC, and HMBC to establish connectivity and assign all proton and carbon signals unequivocally.

Logical Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic identification and structural elucidation of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Arborescin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Found in various Artemisia species, this compound has garnered interest for its potential therapeutic applications, including antitumoral and antimicrobial properties.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing its research and development as a potential drug candidate. This document provides a technical overview of the known and inferred solubility and stability characteristics of this compound, details relevant experimental methodologies, and outlines workflows for its analysis.

Physicochemical Properties

Chemical Structure

-

IUPAC Name: (3aR,4aR,7R,8S,9aS)-3,8-dimethyldecahydronaphtho[2,3-b]furan-2,5-dione

-

Molecular Formula: C₁₅H₂₂O₃

-

Molecular Weight: 250.34 g/mol

Solubility Profile

Quantitative solubility data for this compound in common pharmaceutical solvents is not extensively reported. However, its isolation and extraction procedures offer valuable insights into its solubility characteristics.

Qualitative Solubility:

The extraction of this compound from Artemisia absinthium has been achieved using a mixture of water and acetone (B3395972), followed by partitioning with hexane (B92381).[3] This suggests that this compound possesses some degree of solubility in both polar protic/aprotic solvent mixtures and nonpolar solvents. The low aqueous solubility of a related sesquiterpene lactone, artemisinin (B1665778), has been noted as a challenge in its development, implying that this compound may also exhibit limited solubility in aqueous media.[4]

Table 1: Inferred Solubility of this compound

| Solvent Class | Solvent Example(s) | Inferred Solubility | Rationale/Evidence |

| Polar Protic | Water, Ethanol | Likely Poor | General characteristic of sesquiterpene lactones; challenges with artemisinin noted in the literature.[4] |

| Polar Aprotic | Acetone, DMSO | Soluble | Used in extraction protocols; DMSO is a common solvent for similar compounds.[3] |

| Nonpolar | Hexane, Chloroform | Soluble | Used in extraction and isolation procedures.[1] |

Stability Profile

Direct stability studies on this compound are limited. Theoretical calculations suggest a degree of stability under standard conditions.

Qualitative Stability:

Quantum-chemical descriptors indicate that this compound is resistant to elementary decomposition under standard conditions.[3][5][[“]] This suggests a stable molecular structure. For a related sesquiterpene lactone, absinthin (B1666480), methanolic and aqueous solutions were found to be stable for up to six months, and the solid compound was stable when stored at -35°C.[7][8] However, degradation (yellowing) was observed at room temperature.[7][8] This suggests that this compound, as a solid, should be stored at low temperatures and protected from light. The stability of this compound in aqueous solutions at different pH values and temperatures has not been reported and requires experimental determination.

Table 2: Inferred Stability of this compound

| Condition | Inferred Stability | Rationale/Evidence |

| Solid State (Room Temp) | Potentially Unstable over time | Degradation observed in the related compound absinthin.[7][8] |

| Solid State (-20°C to -35°C) | Stable | Recommended storage for related compounds.[8] |

| Aqueous Solution | Unknown | Requires experimental validation. Stability may be pH-dependent. |

| Organic Solvents (e.g., Methanol) | Potentially Stable | Methanolic solutions of absinthin were stable for up to 6 months.[8] |

Experimental Protocols

Extraction of this compound from Artemisia absinthium

This protocol is based on the methodology described by Gharibi et al. (2024).[3]

-

Plant Material Preparation: Powdered A. absinthium (50 g) is used as the starting material.

-

Extraction: The powder is refluxed with a 200 mL mixture of water and acetone (3:7 v/v) for 2 hours at 65-70°C.

-

Concentration: The resulting extract is concentrated under vacuum until approximately one-third of the solvent volume is removed.

-

Liquid-Liquid Extraction: The concentrated extract is then partitioned with 50 mL of hexane.

-

Crystallization: The hexane fraction is collected and allowed to slowly evaporate in a dry environment at a temperature between 10 and 15°C to facilitate the formation of transparent crystals.

-

Isolation: The formed crystals of this compound are collected via vacuum filtration.

General Protocol for Determining Thermodynamic Solubility

This is a generalized protocol adapted from studies on other poorly soluble compounds and should be optimized for this compound.[9]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl for simulated gastric fluid, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined from kinetic solubility studies.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

General Protocol for Assessing Stability in Solution

This protocol provides a framework for evaluating the stability of this compound in different solutions.[10]

-

Solution Preparation: Prepare solutions of this compound at a known concentration in the desired buffers (e.g., acidic, neutral, and alkaline pH) and solvents.

-

Incubation: Incubate the solutions under various conditions of temperature (e.g., 4°C, 25°C, 37°C) and light (e.g., protected from light, exposed to UV light).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Visualization of Experimental Workflows

Workflow for this compound Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of this compound's solubility and stability.

References

- 1. In vitro antitumoral activity of compounds isolated from Artemisia gorgonum Webb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Arborescin: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone primarily isolated from various Artemisia species, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic targets, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of this compound's mechanism of action.

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies, providing valuable metrics for its potential therapeutic applications. The following tables summarize the available data on its cytotoxic and antimicrobial efficacy.

Table 1: Cytotoxicity of this compound against Cancer and Non-Cancerous Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SH-SY5Y | Neuroblastoma | 229 | [1] |

| HepG2 | Hepatocarcinoma | 233 | [1] |

| S17 | Non-tumoral bone marrow stromal | 445 | [1] |

| A-549 | Lung Adenocarcinoma | >80.6 (as part of an extract) | [2] |

| MCF-7 | Breast Adenocarcinoma | 221.5 µg/mL (as part of an extract) | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) | MFC/MBC (µg/mL) | Reference |

| Escherichia coli | Gram-negative Bacteria | 83 | - | [3] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 83 | - | [3] |

| Staphylococcus aureus | Gram-positive Bacteria | 166 | - | [3] |

| Listeria innocua | Gram-positive Bacteria | 166 | - | [3] |

| Candida glabrata | Fungus | 83 | 166 | [3] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antifungal agent that kills a particular fungus. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial density.

Potential Therapeutic Targets and Signaling Pathways

This compound's therapeutic effects are believed to be mediated through its interaction with multiple cellular targets and signaling pathways. The presence of an α-methylene-γ-lactone moiety in its structure is a key feature, enabling it to act as a Michael acceptor and form covalent bonds with nucleophilic groups in proteins, thereby modulating their function.

Anticancer Activity: Inhibition of NF-κB and STAT3 Signaling

A significant body of evidence points towards the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways as a primary mechanism for this compound's anticancer effects.

-

NF-κB Pathway Inhibition: Sesquiterpene lactones, like this compound, have been shown to directly target the p65 subunit of NF-κB.[4][5] They achieve this by selectively alkylating specific cysteine residues (notably Cys38) within the p65 protein.[6] This covalent modification prevents the DNA binding of NF-κB, thereby inhibiting the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation. Some studies also suggest that sesquiterpene lactones can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, further preventing NF-κB activation.[7]

-

STAT3 Pathway Inhibition: The STAT3 signaling pathway is another critical target in cancer therapy. Sesquiterpene lactones have been demonstrated to suppress the phosphorylation of STAT3.[8][9] This inhibition prevents the dimerization and nuclear translocation of STAT3, leading to the downregulation of its target genes that promote cell cycle progression and inhibit apoptosis (e.g., cyclin D1, c-Myc, Bcl-2, and survivin).[8] The anti-proliferative effects of some sesquiterpene lactones have been directly correlated with their ability to inhibit STAT3 activation.[3]

Caption: Proposed anticancer signaling pathways of this compound.

Antimicrobial Activity: Targeting Dihydrofolate Reductase

Molecular docking studies have identified dihydrofolate reductase (DHFR) as a potential target for the antibacterial activity of this compound.[10] DHFR is a key enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids. Inhibition of bacterial DHFR disrupts these vital metabolic processes, leading to the cessation of bacterial growth. This compound exhibited a strong docking score with DHFR, suggesting a high binding affinity.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Replace the existing medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours.[4]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.[4]

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.[11]

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Caption: MTT Assay Workflow.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Collection:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-negative and PI-negative cells are viable.

-

FITC-positive and PI-negative cells are in early apoptosis.

-

FITC-positive and PI-positive cells are in late apoptosis or necrosis.

-

Analysis of NF-κB and STAT3 Phosphorylation: Western Blotting

Western blotting is used to detect the levels of specific proteins in cell lysates, such as phosphorylated and total NF-κB p65 and STAT3.

-

Protein Extraction:

-

Treat cells with this compound and/or a stimulating agent (e.g., TNF-α for NF-κB, IL-6 for STAT3).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Caption: Western Blot Workflow.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, with promising anticancer, antimicrobial, and anti-inflammatory activities. Its ability to modulate key signaling pathways, such as NF-κB and STAT3, provides a strong rationale for its further development as an anticancer drug. The molecular docking studies also suggest a clear target for its antibacterial effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to elucidate its mechanisms of action in greater detail. Future research should focus on expanding the in vitro and in vivo studies to a broader range of cancer models and microbial strains, as well as on identifying its specific molecular targets with greater precision. This will be crucial for translating the promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. turkjps.org [turkjps.org]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cysteine 38 in p65/NF-kappaB plays a crucial role in DNA binding inhibition by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of this compound from Artemisia absinthium L. and Study of Its Antioxidant and Antimicrobial Potential by Use of In Vitro and In Silico Approaches [mdpi.com]

- 11. MTT assay protocol | Abcam [abcam.com]

Arborescin's Cytotoxic Effects on Cancer Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborescin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. This technical guide provides an in-depth overview of the current scientific understanding of this compound's anticancer effects, with a focus on quantitative cytotoxicity data, detailed experimental methodologies, and an exploration of its potential molecular mechanisms of action. While the precise signaling pathways targeted by this compound are still under investigation, this paper synthesizes the available data and extrapolates potential mechanisms based on the known activities of structurally related sesquiterpene lactones. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below, highlighting its selective cytotoxicity towards cancer cells over non-tumoral cells.

| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Source |

| SH-SY5Y | Human Neuroblastoma | Neuronal | 229-233 | [1] |

| HepG2 | Human Hepatocarcinoma | Liver | 229-233 | [1] |

| S17 | Mouse Bone Marrow Stromal | Non-Tumoral | 445 | [1] |

Note: The data indicates that this compound is significantly more potent against the tested cancer cell lines compared to the non-tumoral stromal cell line.

Experimental Protocols

The following sections detail representative experimental protocols for assessing the cytotoxicity of compounds like this compound. While the complete, detailed methodology from the primary study citing the IC50 values for this compound is not fully available, these protocols represent standard and widely accepted methods for the assays that were likely performed.

Cell Culture

-

SH-SY5Y (Human Neuroblastoma): Cells are typically cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052), and 2 mM L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

HepG2 (Human Hepatocarcinoma): These cells are commonly grown in Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Culture conditions are the same as for SH-SY5Y cells.

-

S17 (Mouse Bone Marrow Stromal): S17 cells are generally cultured in Dulbecco's Modified Eagle Medium (DMEM) containing 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours.

-

MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanism of Action

While the direct molecular targets of this compound in cancer cells have not been definitively elucidated, the broader class of sesquiterpene lactones is known to exert its anticancer effects through the modulation of several key signaling pathways. The following sections describe these potential mechanisms, which are likely relevant to this compound's activity.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Sesquiterpene lactones are well-documented inhibitors of this pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Several sesquiterpene lactones have been shown to interfere with STAT3 signaling.

Caption: Potential inhibition of the JAK/STAT3 signaling pathway by this compound.

Interference with MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cell growth, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Sesquiterpene lactones have been reported to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis.

Caption: Hypothesized modulation of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

This compound exhibits significant and selective cytotoxic activity against neuroblastoma and hepatocarcinoma cell lines in vitro. While the precise molecular mechanisms of this compound are yet to be fully elucidated, evidence from structurally related sesquiterpene lactones suggests that its anticancer effects may be mediated through the inhibition of pro-survival signaling pathways such as NF-κB, STAT3, and MAPK.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the direct molecular targets of this compound and confirming its effects on the NF-κB, STAT3, and MAPK pathways in relevant cancer cell lines.

-